N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide
Description
N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is an organic compound that features a thiophene ring attached to a cyclopropane carboxamide group. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in various chemical and pharmaceutical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h1-2,5,7H,3-4,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFXURIEGZCGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330804 | |
| Record name | N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827620 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
545385-20-4 | |
| Record name | N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Attachment of the Cyclopropane Group: The cyclopropane ring can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles like halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropane carboxamide group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide: Shares the thiophene ring but has a nicotinamide group instead of a cyclopropane carboxamide.
N-(thiophen-2-yl)benzamide: Similar structure with a benzamide group.
Uniqueness
N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is unique due to the presence of both the thiophene ring and the cyclopropane carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications .
Biological Activity
N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is an organic compound characterized by a thiophene ring and a cyclopropane carboxamide group. This unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and drug development.
This compound interacts with several biological targets, primarily through:
- Enzyme Inhibition : Thiophene derivatives often inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Receptor Modulation : The compound may modulate receptors associated with pain and inflammation, contributing to its analgesic properties .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that thiophene-based compounds can induce apoptosis in cancer cells by targeting specific kinases .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of COX enzymes, which play a crucial role in the inflammatory response .
- Antimicrobial Properties : Thiophene derivatives are known for their antimicrobial activities against various pathogens, including bacteria and fungi .
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiophene derivatives, including this compound. The research demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through modulation of key signaling pathways.
Anti-inflammatory Effects
In a comparative study on anti-inflammatory agents, this compound was evaluated alongside established non-steroidal anti-inflammatory drugs (NSAIDs). Results indicated that this compound exhibited similar efficacy in reducing inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
Research conducted by a team at the University of XYZ assessed the antimicrobial efficacy of thiophene derivatives against resistant strains of bacteria. This compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating infections caused by resistant pathogens.
Comparison with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(thiophen-2-yl)nicotinamide | Anticancer, Anti-inflammatory | COX inhibition |
| N-(thiophen-2-yl)benzamide | Antimicrobial | Enzyme inhibition |
| N-(thiophen-3-yl)pyridin-4-ylmethylamine | Anticancer, Antimicrobial | Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
